N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine
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Overview
Description
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is a heterocyclic aromatic compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol This compound is characterized by the presence of a chloropyridazine ring attached to a benzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine typically involves the reaction of 6-chloropyridazine with benzene-1,4-diamine under controlled conditions. One common method involves the use of a cold methanol solution, which is then acidified by slowly adding 1 M hydrochloric acid until the formation of the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1-(6-Chloro-3-pyridazinyl)-1,4-benzenediamine: A closely related compound with similar structural features.
Sulfachloropyridazine: Another compound containing a chloropyridazine moiety, used as an antimicrobial agent.
Uniqueness
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is unique due to its specific combination of a chloropyridazine ring and a benzene diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFVSQYNMLSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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